3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Overview
Description
CGP 13501, also known as 3-(3’,5’-Di-tert-butyl-4’-hydroxy)phenyl-2,2-dimethylpropanal, is a compound developed by Novartis. It is a positive allosteric modulator of gamma-aminobutyric acid type B receptors. This compound has been featured in neuroscience research due to its ability to enhance gamma-aminobutyric acid-mediated responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP 13501 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,2-dimethylpropanal under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of greater than 98% .
Industrial Production Methods
Industrial production of CGP 13501 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
CGP 13501 primarily undergoes oxidation and substitution reactions. The hydroxyl group in the compound can be oxidized to form corresponding quinones, while the aldehyde group can participate in nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild acidic or basic conditions.
Major Products
Oxidation: The major product of oxidation is the corresponding quinone derivative.
Substitution: The major products of substitution reactions are the corresponding imines or thioethers.
Scientific Research Applications
CGP 13501 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its role in modulating gamma-aminobutyric acid type B receptor activity in neuronal cells.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy and anxiety.
Industry: Utilized in the development of new materials with enhanced stability and reactivity.
Mechanism of Action
CGP 13501 exerts its effects by binding to gamma-aminobutyric acid type B receptors and enhancing their response to gamma-aminobutyric acid. This positive allosteric modulation increases the receptor’s affinity for gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission. The molecular targets involved include the gamma-aminobutyric acid type B receptor subunits GABBR1 and GABBR2 .
Comparison with Similar Compounds
Similar Compounds
CGP 7930: Another positive allosteric modulator of gamma-aminobutyric acid type B receptors with a similar structure to CGP 13501.
Propofol: A structural analogue of CGP 13501, known for its anesthetic properties.
Uniqueness
CGP 13501 is unique due to its high selectivity and potency as a positive allosteric modulator of gamma-aminobutyric acid type B receptors. Unlike other similar compounds, CGP 13501 has been shown to have minimal off-target effects, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWATTXMMMANFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017435 | |
Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56189-68-5 | |
Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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